Cas no 15505-05-2 (Phosphonic acid,P,P',P''-[nitrilotris(methylene)]tris-, sodium salt (1:6))

Phosphonic acid,P,P',P''-[nitrilotris(methylene)]tris-, sodium salt (1:6) structure
15505-05-2 structure
Product Name:Phosphonic acid,P,P',P''-[nitrilotris(methylene)]tris-, sodium salt (1:6)
CAS No:15505-05-2
MF:C3H6NNa6O9P3
MW:430.940948963165
CID:170073
PubChem ID:13710183
Update Time:2025-04-19

Phosphonic acid,P,P',P''-[nitrilotris(methylene)]tris-, sodium salt (1:6) Chemical and Physical Properties

Names and Identifiers

    • Phosphonic acid,P,P',P''-[nitrilotris(methylene)]tris-, sodium salt (1:6)
    • hexasodium [nitrilotris(methylene)]trisphosphonate
    • hexasodium,1-phosphonato-N,N-bis(phosphonatomethyl)methanamine
    • hexasodium (nitrilotrimethanediyl)tris(phosphonate)
    • Hexasodium (nitrilotris(methylene))trisphosphonate
    • Phosphonic acid, (nitrilotris(methylene))tris-, hexasodium salt
    • DTXSID3029734
    • Hexasodium[nitrilotris(methylene)]trisphosphonate
    • hexasodium;1-phosphonato-N,N-bis(phosphonatomethyl)methanamine
    • hexasodium [nitrilotris(methylene)]tris(phosphonate)
    • Q27283082
    • UNII-LNG55J9F16
    • TRIS(PHOSPHONOMETHYL)AMINE HEXASODIUM SALT
    • NITRILOTRIS(METHYLENEPHOSPHONIC ACID) HEXASODIUM SALT
    • PHOSPHONIC ACID, (NITRILOTRIS(METHYLENE))TRI-, HEXASODIUM SALT
    • PHOSPHONIC ACID, P,P',P''-(NITRILOTRIS(METHYLENE))TRIS-, SODIUM SALT (1:6)
    • PHOSPHONIC ACID,(NITRILOTRIS(METHYLENE))TRIS-, HEXASODIUM SALT
    • LNG55J9F16
    • EINECS 239-534-6
    • Phosphonic acid, [nitrilotris(methylene)]tris-, hexasodium salt
    • 15505-05-2
    • NS00085055
    • Hexasodium aminotris(methylenephosphonate)
    • Inchi: 1S/C3H12NO9P3.6Na/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;;;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);;;;;;/q;6*+1/p-6
    • InChI Key: NRNLPGTZUDJACV-UHFFFAOYSA-H
    • SMILES: P(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Computed Properties

  • Exact Mass: 430.86438
  • Monoisotopic Mass: 430.864158
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 271
  • Covalently-Bonded Unit Count: 7
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 193

Experimental Properties

  • Density: g/cm3
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • PSA: 192.81
  • LogP: 1.32320
Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent